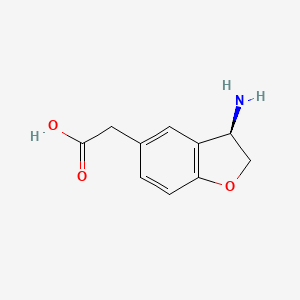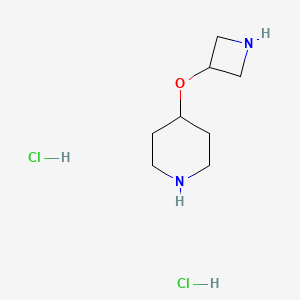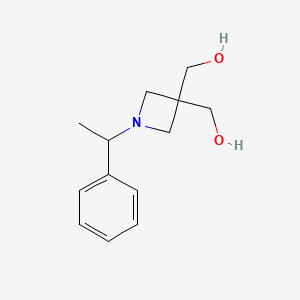![molecular formula C8H13NO3 B12938301 (S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a spirocyclic structure, which is known to impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid typically involves the following steps:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Acetic Acid Moiety: This step often involves the use of acetic anhydride or acetyl chloride in the presence of a base.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(S)-2-(2-Oxa-6-azaspiro[3
Chemistry: Used as a building block in organic synthesis.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid: The enantiomer of the compound.
Spirocyclic Amines: Compounds with similar spirocyclic structures.
Acetic Acid Derivatives: Compounds with similar functional groups.
Uniqueness
(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid is unique due to its specific spirocyclic structure and chiral nature, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2-[(6S)-2-oxa-7-azaspiro[3.4]octan-6-yl]acetic acid |
InChI |
InChI=1S/C8H13NO3/c10-7(11)1-6-2-8(3-9-6)4-12-5-8/h6,9H,1-5H2,(H,10,11)/t6-/m1/s1 |
Clave InChI |
OPNUQJHBGTTXRH-ZCFIWIBFSA-N |
SMILES isomérico |
C1[C@H](NCC12COC2)CC(=O)O |
SMILES canónico |
C1C(NCC12COC2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


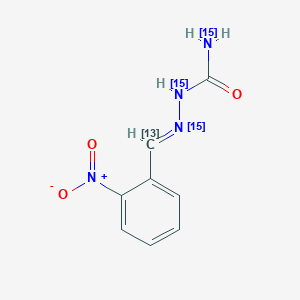
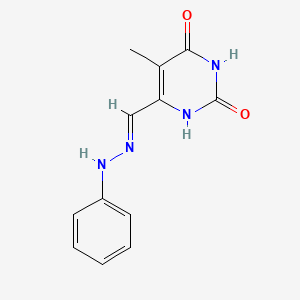




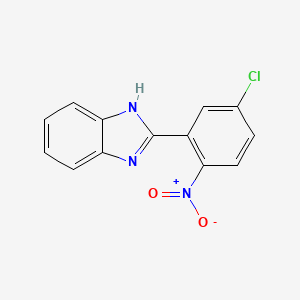
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
